molecular formula C10H10BrClO2 B14062102 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one

Cat. No.: B14062102
M. Wt: 277.54 g/mol
InChI Key: PXBLZGVDGZUTFP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of bromine, methoxy, and chlorine functional groups attached to a phenyl ring and a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one typically involves the bromination and methoxylation of a phenyl ring followed by the introduction of a chloropropanone chain. The reaction conditions often require the use of bromine and methanol as reagents, with a catalyst to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing bromine or chlorine.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical pathways, potentially leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

  • 3-Bromo-5-methoxyphenylboronic acid
  • 3-Bromo-5-methoxybenzeneboronic acid
  • 3-Bromo-5-methoxypyridine

Comparison: 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is unique due to its specific combination of bromine, methoxy, and chlorine functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for chemical synthesis and research applications.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6H,2-3H2,1H3

InChI Key

PXBLZGVDGZUTFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCCl)Br

Origin of Product

United States

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